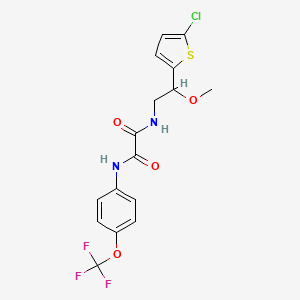

N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

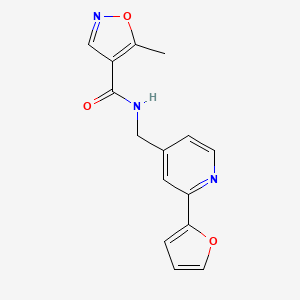

Synthesis Analysis

The synthesis of similar oxalamide compounds involves novel synthetic approaches. For instance, Mamedov et al. (2016) developed a one-pot synthetic method to create N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via rearrangement sequences, offering a high-yielding and operationally simple methodology for producing oxalamides and their derivatives (Mamedov et al., 2016).

Molecular Structure Analysis

Structural analysis of oxalamide compounds, like the one by Chang Wang et al. (2016), shows how molecular structures can be determined, revealing the geometric orientation of oxalamide units and their substituents. They examined N,N′-bis(substituted)oxamide compounds, highlighting the spatial relationships within these molecules (Wang et al., 2016).

Chemical Reactions and Properties

The chemical reactivity and properties of oxalamide derivatives are highlighted by the work of Aziz‐ur‐Rehman et al. (2016), who synthesized a series of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide compounds, demonstrating their potential as lipoxygenase inhibitors. This research underscores the versatility of oxalamide derivatives in chemical synthesis and their biological activity potential (Aziz‐ur‐Rehman et al., 2016).

Physical Properties Analysis

Investigations into the physical properties of related compounds, such as those conducted by Pimenova et al. (2003), provide insights into the behavior of these molecules under various conditions. Their research into the synthesis and reactions of fluorinated phenyl derivatives gives valuable information on the stability and reactivity of these compounds (Pimenova et al., 2003).

Chemical Properties Analysis

The chemical properties of oxalamide and its derivatives, including their interaction with biological molecules, are of significant interest. Xiao-Wen Li et al. (2012) synthesized binuclear copper(II) complexes bridged by oxalamide ligands, demonstrating their DNA-binding properties and cytotoxic activities against cancer cells. This study illustrates the potential applications of oxalamide derivatives in medicinal chemistry and biochemistry (Li et al., 2012).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via classical Meinwald rearrangement and a new rearrangement sequence has been developed. This method is high yielding and provides a useful formula for both anthranilic acid derivatives and oxalamides, suggesting potential pathways for synthesizing related compounds (Mamedov et al., 2016).

Potential Anticancer Activity

- Compounds structurally similar to the query molecule, such as 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, have been identified as novel apoptosis inducers with activity against several cancer cell lines. This indicates potential research directions into anticancer applications (Zhang et al., 2005).

Optoelectronic Properties

- The study of N-octylphenothiazine malononitriles with various substituents reveals insights into the optoelectronic properties of compounds with similar structural features. These compounds exhibit high thermal stability and significant red-shifts in photoluminescence, suggesting their potential in electronic and photonic applications (Slodek et al., 2021).

Catalytic Applications

- Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been shown to be an effective catalyst system for Goldberg amidation with (hetero)aryl chlorides. This showcases the potential catalytic roles of similar oxalamide compounds in synthetic chemistry (De et al., 2017).

Propiedades

IUPAC Name |

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClF3N2O4S/c1-25-11(12-6-7-13(17)27-12)8-21-14(23)15(24)22-9-2-4-10(5-3-9)26-16(18,19)20/h2-7,11H,8H2,1H3,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAAIJYVVFICAMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C(=O)NC1=CC=C(C=C1)OC(F)(F)F)C2=CC=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClF3N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(furan-2-yl)methyl]-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2484018.png)

![N-[3-[2-(benzenesulfonyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2484023.png)